N-[(3,4-dimethoxyphenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of methoxy groups and the attachment of the 3,4-dimethoxyphenylmethyl group. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov cycloaddition reaction involving p-toluidine, benzaldehyde, and trans-methyl-isoeugenol.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Attachment of the 3,4-Dimethoxyphenylmethyl Group: This step involves the reaction of the quinoline derivative with 3,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell growth and proliferation, making it a potential candidate for anticancer research. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar methoxy groups.
Mescaline: A naturally occurring psychedelic compound with a similar methoxy substitution pattern.
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: A derivative with a similar quinoline core and methoxy groups.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine is unique due to its specific combination of methoxy groups and quinoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-10-19(22-12-14-6-7-15(24-2)18(11-14)27-5)23-21-17(26-4)9-8-16(25-3)20(13)21/h6-11H,12H2,1-5H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLWYRQKPDZXOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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